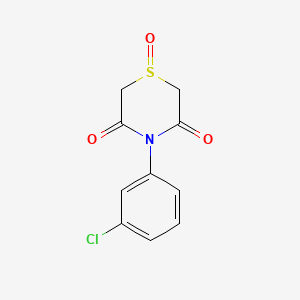
4-(3-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thiazinane, a heterocyclic compound, with a 3-chlorophenyl group attached. Thiazinanes are part of a larger class of compounds known as azines, which are heterocyclic compounds containing one or more nitrogen atoms in the ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would likely involve a six-membered thiazinane ring with a 3-chlorophenyl group attached. The exact structure would depend on the specific locations of the functional groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazinane ring and the 3-chlorophenyl group. The chlorine atom might make the phenyl ring more reactive towards electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
4-(3-Chlorophenyl)-1λ4,4-Thiazinane-1,3,5-trione and its derivatives have been explored for their antimicrobial properties. Research shows that these compounds exhibit moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger and Candida albicans. The effectiveness of these compounds as antimicrobial agents highlights their potential in medical and pharmaceutical applications (Sah et al., 2014), (Piste, 2018).
Antiviral Activity
The antiviral activity of derivatives of 4-(3-Chlorophenyl)-1λ4,4-Thiazinane-1,3,5-trione has been studied, particularly against tobacco mosaic virus. This suggests a potential role for these compounds in the development of antiviral drugs and therapies (Chen et al., 2010).
Structural and Molecular Analysis
Advanced techniques such as X-ray diffraction, NMR, and FT-IR have been employed to analyze the structural properties of these compounds. Understanding their molecular and crystal structure is essential for designing new chemical entities for specific applications, including potential applications as nonlinear optical (NLO) materials (Kerru et al., 2019).
Corrosion Inhibition
Research involving density functional theory (DFT) calculations and molecular dynamics simulations has indicated the efficacy of certain derivatives in inhibiting corrosion of iron, making them valuable for industrial applications (Kaya et al., 2016).
Heterocyclic Compound Synthesis
These compounds are integral in synthesizing new heterocyclic compounds containing different pharmacophores, which are crucial in the development of various pharmaceutical agents. Such syntheses contribute significantly to medicinal chemistry and drug discovery (Li et al., 2007), (Hassan et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors .
Mode of Action
It’s known that similar compounds exhibit antioxidant properties . They can terminate chain reactions in the oxidation of organic compounds, which could be a potential mode of action for this compound .
Biochemical Pathways
It’s known that similar compounds can inhibit radical chain oxidation of organic compounds . This suggests that the compound might interact with pathways involving oxidative stress and free radicals .
Pharmacokinetics
Similar compounds have been shown to undergo biotransformation, resulting in the formation of metabolites .
Result of Action
Similar compounds have been shown to act as inhibitors of radical chain oxidation of organic compounds . This suggests that the compound might have antioxidant properties and could potentially protect cells from oxidative damage .
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c11-7-2-1-3-8(4-7)12-9(13)5-16(15)6-10(12)14/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQYOUGWWKSTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl [4-(3-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2808111.png)
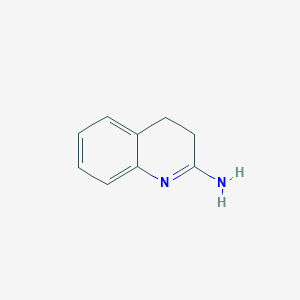
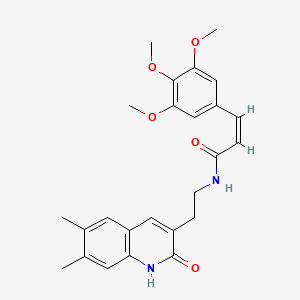
![(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2808119.png)
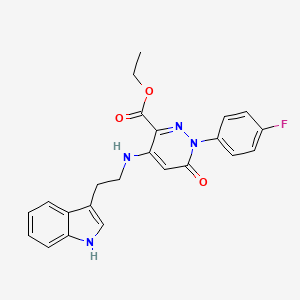

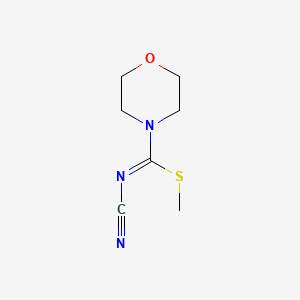

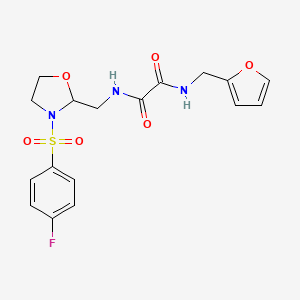

![1-(3,4-difluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2808129.png)
![4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene](/img/structure/B2808132.png)
![4-Boc-amino-1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2808133.png)
![methyl 3-({[1-(4-chlorobenzoyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2808134.png)
